molecular formula C7H6NOP B14317323 1-phenyl-N-phosphorosomethanimine CAS No. 106017-29-2

1-phenyl-N-phosphorosomethanimine

Cat. No.: B14317323
CAS No.: 106017-29-2
M. Wt: 151.10 g/mol
InChI Key: CFBJHRKIICKKTE-UHFFFAOYSA-N
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Description

1-Phenyl-N-phosphorosomethanimine is an organophosphorus compound characterized by the presence of a phenyl group attached to a phosphorosomethanimine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-N-phosphorosomethanimine can be synthesized through several methods. One common approach involves the reaction of phenylamine with phosphorus trichloride under controlled conditions. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + \text{PCl}_3 \rightarrow \text{C}_6\text{H}_5\text{N=PCl}_2 + \text{HCl} ] The intermediate product, 1-phenyl-N-phosphorodichloromethanimine, can then be further reacted with a suitable nucleophile to yield the desired compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-N-phosphorosomethanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it into phosphines.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be employed under mild conditions.

Major Products Formed:

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphoranimines.

Scientific Research Applications

1-Phenyl-N-phosphorosomethanimine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.

    Industry: It is utilized in the production of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-phenyl-N-phosphorosomethanimine involves its interaction with specific molecular targets. The compound can act as a ligand, forming coordination complexes with metal ions. These complexes can then participate in various catalytic processes, influencing reaction pathways and outcomes.

Comparison with Similar Compounds

    Phenylamine: A primary amine with a phenyl group.

    Phosphorodichloromethanimine: An intermediate in the synthesis of 1-phenyl-N-phosphorosomethanimine.

    Phosphine Oxides: Oxidized derivatives of phosphines.

Uniqueness: this compound is unique due to its dual functionality, combining the properties of both phenyl and phosphorosomethanimine groups. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial processes.

Properties

CAS No.

106017-29-2

Molecular Formula

C7H6NOP

Molecular Weight

151.10 g/mol

IUPAC Name

1-phenyl-N-phosphorosomethanimine

InChI

InChI=1S/C7H6NOP/c9-10-8-6-7-4-2-1-3-5-7/h1-6H

InChI Key

CFBJHRKIICKKTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NP=O

Origin of Product

United States

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